3-Methyl-N-(piperidin-3-YL)benzamide
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Overview
Description
3-Methyl-N-(piperidin-3-YL)benzamide is an organic compound that features a benzamide core substituted with a piperidine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(piperidin-3-YL)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors for the piperidine ring formation.
Automated Amidation: Employing automated systems for the amidation reaction to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(piperidin-3-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
3-Methyl-N-(piperidin-3-YL)benzamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and potential pharmacological activities.
Industrial Applications: Utilized in the synthesis of complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(piperidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-3-yl)methylbenzamide
- N-(4-methyl-3-(4-pyridin-3-yl)piperidin-3-yl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
3-Methyl-N-(piperidin-3-YL)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and piperidine ring contribute to its unique reactivity and potential pharmacological activities .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-methyl-N-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-5-11(8-10)13(16)15-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3,(H,15,16) |
InChI Key |
AOWXTJYYHCPPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
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